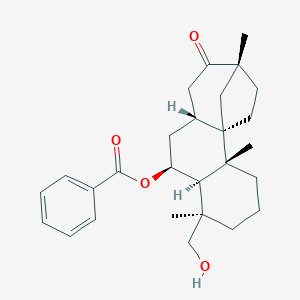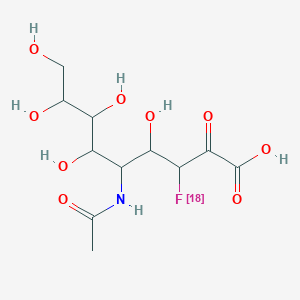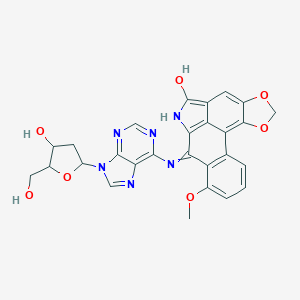
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol, also known as BMOP, is a natural compound derived from the podocarpus plant. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Cocrystal Formation : Research by Ponomarova and Domasevitch (2012) discusses the formation of cocrystals involving benzoyl groups, which may be relevant to understanding the crystalline structures and properties of compounds similar to 6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol (Ponomarova & Domasevitch, 2012).
Chemical Modifications and Derivatives : Studies like that of Aydin et al. (2004) show the modifications and derivatives of benzoyl-containing compounds, which can be crucial for developing new chemical entities or understanding the reactivity of such compounds (Aydin et al., 2004).
Molecular Behavior and Reactivity
Thermolysis and Fragmentation : George et al. (2007) investigated the thermolysis and fragmentation patterns of benzoyl-related compounds, providing insights into their stability and decomposition pathways, which are essential for understanding their behavior under different conditions (George et al., 2007).
Electrophilic Substitution Study : Laali et al. (2001) explored electrophilic substitution in benzoyl-related compounds, which is fundamental for synthetic applications and understanding their chemical reactivity (Laali et al., 2001).
Applications in Synthesis and Material Science
Synthesis of Complex Molecules : Research by Liu et al. (2002) on the synthesis of complex molecules including benzoyl groups highlights the role of such compounds in the creation of new materials or pharmaceuticals (Liu et al., 2002).
Dual Bond Formation and Cleavage : Wang et al. (2014) investigated the dual C-C bond formation and cleavage in benzoyl peroxide-related reactions, relevant for understanding the reactivity and potential applications of such compounds in synthesis (Wang et al., 2014).
Chiral Synthesis : Studies like that of Rojas‐Lima et al. (2005) demonstrate the use of benzoyl-related compounds in chiral synthesis, which is crucial for pharmaceutical applications and material science (Rojas‐Lima et al., 2005).
Propiedades
Número CAS |
136565-26-9 |
|---|---|
Nombre del producto |
6-Benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol |
Fórmula molecular |
C15H18N4O6 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
[(1R,2R,6R,7S,8S,10R,13R)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate |
InChI |
InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25+,26-,27-/m1/s1 |
Clave InChI |
CFPMRJFTBKYCRR-WBQBDWMHSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3(C1)[C@H](C[C@@H]([C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES canónico |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O |
Sinónimos |
6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol dulcinol scopadulciol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)

![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)